Tert-butyl 5-oxoazocane-1-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of Tert-butyl 5-oxoazocane-1-carboxylate is represented by the InChI code1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-6-10(14)7-5-9-13/h4-9H2,1-3H3
. This indicates the presence of 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
Tert-butyl 5-oxoazocane-1-carboxylate has a molecular weight of 227.3 . It is a powder at room temperature . The compound’s storage temperature is 4°C .Scientific Research Applications
Synthesis and Application as Chiral Auxiliary : A study by Studer, Hintermann, and Seebach (1995) reports the synthesis and first applications of a chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. This compound was used for the preparation of enantiomerically pure compounds and as a chiral building block in dipeptide synthesis, demonstrating its significance in stereoselective organic synthesis (Studer, Hintermann, & Seebach, 1995).
Synthesis of Heterocyclic Carboxylic Acid Esters : Fritsche, Deguara, and Lehr (2006) discussed the convenient synthesis of tert-butyl esters of indole-5-carboxylic acid and related compounds. These esters were accessed by reacting appropriate carboxylic acids with tert-butyl trichloroacetimidate, showing the versatility of tert-butyl esters in synthesizing heterocyclic compounds (Fritsche, Deguara, & Lehr, 2006).
Formation and Analysis of Isoxazole Derivatives : Brehm et al. (1991) explored the chemistry of 3-oxygenated isoxazoles, specifically the formation of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate. The study provided insights into the rearrangement processes of isoxazole compounds, contributing to the understanding of their chemical behavior (Brehm, Madsen, Johansen, & Krogsgaard‐Larsen, 1991).
Use in Kinetic Resolution : Kubota, Kubo, and Nunami (1994) investigated the use of 2-oxoimidazolidine-4-carboxylate as a novel chiral auxiliary for kinetic resolution in stereospecific amination processes. This highlights the utility of such compounds in achieving enantioselectivity in chemical reactions (Kubota, Kubo, & Nunami, 1994).
Metabolism Studies : Daniel, Gage, and Jones (1968) examined the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene in rats and humans, shedding light on how tert-butyl compounds are metabolized differently in these species. This research is valuable for understanding the biological implications of tert-butyl derivatives (Daniel, Gage, & Jones, 1968).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 5-oxoazocane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-6-10(14)7-5-9-13/h4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBOOHCNAFIGLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)CCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-oxoazocane-1-carboxylate | |
CAS RN |
1309359-79-2 |
Source
|
Record name | tert-butyl 5-oxoazocane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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